Potassium;trifluoro(3-trimethylsilylpropyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro(3-trimethylsilylpropyl)boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The scalability of the synthesis process allows for the production of large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halides or organometallic reagents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions produce boranes.
Scientific Research Applications
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium;trifluoro(3-trimethylsilylpropyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various reaction pathways, including:
Nucleophilic substitution: Where it donates electrons to form new bonds.
Electrophilic addition: Where it accepts electrons to form new bonds.
The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide can be compared with other similar compounds, such as:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium i-propyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its stability and reactivity, which make it a versatile reagent in various chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other boron compounds.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
potassium;trifluoro(3-trimethylsilylpropyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVFHZYVZXSDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC[Si](C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.